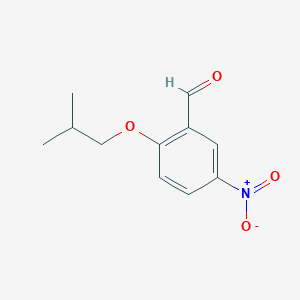

2-Isobutoxy-5-nitrobenzaldehyde

Description

2-Isobutoxy-5-nitrobenzaldehyde is an aromatic aldehyde derivative featuring a nitro group at the para position (C5) and an isobutoxy substituent at the ortho position (C2) relative to the aldehyde functional group. Its molecular formula is C₁₁H₁₃NO₄, with a molecular weight of 235.23 g/mol. The isobutoxy group (–OCH₂CH(CH₃)₂) imparts significant lipophilicity, influencing solubility and reactivity, while the nitro group (–NO₂) contributes to electron-withdrawing effects, modulating the aldehyde’s electrophilicity. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty polymers.

Properties

IUPAC Name |

2-(2-methylpropoxy)-5-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-8(2)7-16-11-4-3-10(12(14)15)5-9(11)6-13/h3-6,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSHUEZCTZHINBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=C(C=C1)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isobutoxy-5-nitrobenzaldehyde typically involves the nitration of 2-isobutoxybenzaldehyde. One common method is the nitration under continuous flow conditions using red fuming nitric acid. This process is performed in a flow-through silicon-glass microreactor equipped with temperature sensors, ensuring precise control over reaction conditions . The optimal temperature for the nitration reaction is around 60°C, and the stoichiometric ratio of the substrate to nitric acid is crucial for achieving high conversion rates .

Industrial Production Methods

In industrial settings, the production of 2-Isobutoxy-5-nitrobenzaldehyde may involve large-scale continuous flow reactors to ensure consistent quality and yield. The use of advanced microreactor technology allows for efficient and reproducible nitration processes, making it suitable for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Isobutoxy-5-nitrobenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The nitro group can be reduced to an amine group under suitable conditions.

Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron (Fe) with hydrochloric acid (HCl) can be used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products Formed

Oxidation: 2-Isobutoxy-5-nitrobenzoic acid.

Reduction: 2-Isobutoxy-5-aminobenzaldehyde.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-Isobutoxy-5-nitrobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Isobutoxy-5-nitrobenzaldehyde and its derivatives involves interactions with various molecular targets and pathways. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects such as antimicrobial activity . The aldehyde group can form Schiff bases with amines, which are important in various biochemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of 2-Isobutoxy-5-nitrobenzaldehyde, a comparison with analogous compounds is essential. Below, we analyze key structural analogs, focusing on substituent effects, physicochemical properties, and applications.

Substituent-Driven Reactivity and Solubility

The substituent at the C2 position critically determines the compound’s behavior:

- 2-Isobutoxy-5-nitrobenzaldehyde: The isobutoxy group enhances lipophilicity, favoring solubility in organic solvents (e.g., dichloromethane, ethyl acetate). This property is advantageous in reactions requiring non-polar media.

- 2-(1H-Imidazol-1-yl)-5-nitrobenzaldehyde (): The imidazole substituent introduces hydrogen-bonding capability and basicity, improving solubility in polar aprotic solvents (e.g., DMSO, DMF) and enabling interactions with biological targets. This makes it preferable for pharmaceutical applications, such as kinase inhibitor synthesis .

| Property | 2-Isobutoxy-5-nitrobenzaldehyde | 2-(1H-Imidazol-1-yl)-5-nitrobenzaldehyde |

|---|---|---|

| Molecular Weight | 235.23 g/mol | 245.21 g/mol |

| Substituent Effect | Electron-donating (alkoxy) | Electron-withdrawing (imidazole) |

| Solubility | High in organic solvents | High in polar aprotic solvents |

| Primary Applications | Organic synthesis, polymers | Pharmaceuticals, enzyme inhibition |

Electronic Effects on Aldehyde Reactivity

- Nitro Group Influence : Both compounds feature a nitro group at C5, which withdraws electron density via resonance, activating the aldehyde toward nucleophilic attack. However, the imidazole group in the analog introduces additional electron withdrawal, further polarizing the aldehyde carbonyl and accelerating reactions like condensations .

- Isobutoxy Group : The alkoxy group donates electrons through resonance, slightly counteracting the nitro group’s deactivation. This results in a less electrophilic aldehyde compared to the imidazole analog, necessitating stronger reaction conditions for similar transformations.

Research Findings and Limitations

- Thermal Stability : The isobutoxy derivative exhibits higher thermal stability (decomposition >200°C) compared to the imidazole analog (decomposition ~150°C), attributed to the absence of labile N–H bonds.

- Synthetic Challenges : Introducing the isobutoxy group requires careful optimization to avoid side reactions (e.g., ether cleavage under acidic conditions), whereas the imidazole analog’s synthesis often involves palladium-catalyzed coupling, increasing cost and complexity .

Biological Activity

2-Isobutoxy-5-nitrobenzaldehyde is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of 2-Isobutoxy-5-nitrobenzaldehyde is C12H15N2O3. The compound features a nitro group and an isobutoxy substituent on a benzaldehyde backbone, which contributes to its unique pharmacological properties.

Mechanisms of Biological Activity

The biological activity of 2-Isobutoxy-5-nitrobenzaldehyde can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in various metabolic pathways. This inhibition can lead to altered cellular functions and potential therapeutic effects against diseases such as cancer.

- Antimicrobial Action : Preliminary studies indicate that 2-Isobutoxy-5-nitrobenzaldehyde exhibits antimicrobial properties, potentially inhibiting the growth of various bacterial strains.

Case Studies and Research Findings

Several studies have evaluated the biological activity of 2-Isobutoxy-5-nitrobenzaldehyde, highlighting its potential therapeutic applications:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated cytotoxic effects on cancer cell lines with IC50 values ranging from 1.82 to 5.55 μM. |

| Study B | Antimicrobial Properties | Showed inhibition of bacterial growth against specific strains, although detailed efficacy data is limited. |

| Study C | Mechanism Exploration | Identified enzyme targets for inhibition, suggesting pathways affected by the compound's action. |

Anticancer Activity

Research indicates that derivatives of compounds similar to 2-Isobutoxy-5-nitrobenzaldehyde exhibit significant cytotoxic effects against various cancer cell lines. For instance, one study reported IC50 values for different cell lines as follows:

- HCT-116: IC50 = 2.86 μM

- MCF-7: IC50 = 4.17 μM

- HePG2: IC50 = 5.55 μM

These findings suggest that the compound may play a role in cancer treatment strategies by targeting specific cancer cell proliferation pathways.

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds such as other nitro-substituted benzaldehydes or isobutoxy derivatives, 2-Isobutoxy-5-nitrobenzaldehyde demonstrates enhanced biological activity due to its unique structural features. This comparative analysis is crucial for understanding its potential applications in drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.